molecular formula C18H23N3O4S B2942994 N-(3,4-dimethoxyphenethyl)-2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide CAS No. 899948-75-5

N-(3,4-dimethoxyphenethyl)-2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

Cat. No.: B2942994
CAS No.: 899948-75-5
M. Wt: 377.46
InChI Key: NZKOPCLOJROSAH-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxyphenethyl)-2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core phenethylamine structure The phenethylamine moiety is often synthesized through the reduction of nitro compounds or the reductive amination of aldehydes

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving catalysts to improve yield and selectivity. The process requires precise control of reaction conditions, such as temperature, pressure, and pH, to ensure the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of corresponding alcohols or carboxylic acids.

  • Reduction: Reduction of nitro groups to amines.

  • Substitution: Replacement of functional groups with other nucleophiles.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Explored for its therapeutic properties, such as anti-inflammatory and antioxidant effects.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to downstream biological effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

  • N-(3,4-Dimethoxyphenethyl)acetamide: Similar structure but lacks the thioacetamide group.

  • 2-((4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide: Similar core structure but different substituents on the phenethylamine moiety.

Uniqueness: N-(3,4-Dimethoxyphenethyl)-2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is unique due to its combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S/c1-11-12(2)20-18(21-17(11)23)26-10-16(22)19-8-7-13-5-6-14(24-3)15(9-13)25-4/h5-6,9H,7-8,10H2,1-4H3,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKOPCLOJROSAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)SCC(=O)NCCC2=CC(=C(C=C2)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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